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Compound of Interest

Compound Name: Gamillus

Cat. No.: B1192768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brightness and quantum yield of

Gamillus, a highly acid-tolerant green fluorescent protein. This document outlines the core

photophysical properties, details the experimental protocols for their determination, and

illustrates the application of Gamillus in cellular imaging, particularly in the context of

autophagy.

Core Photophysical Properties of Gamillus
Gamillus, derived from the flower hat jellyfish (Olindias formosa), exhibits exceptional

photostability and brightness, particularly in acidic environments, making it a valuable tool for

imaging within organelles such as lysosomes.[1][2] Its monomeric nature and rapid maturation

further enhance its utility as a fluorescent reporter.[3]

Quantitative Data Summary
The key photophysical parameters of Gamillus are summarized in the table below, providing a

direct comparison with the widely used enhanced Green Fluorescent Protein (EGFP).
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Property Gamillus
EGFP (for
comparison)

Reference

Excitation Maximum

(λex)
504 nm ~488 nm [Shinoda et al., 2018]

Emission Maximum

(λem)
519 nm ~507 nm [Shinoda et al., 2018]

Quantum Yield (Φ) 0.90 0.60 [Shinoda et al., 2018]

Molar Extinction

Coefficient (ε)
74,700 M⁻¹cm⁻¹ 55,000 M⁻¹cm⁻¹ [Shinoda et al., 2018]

Brightness (ε × Φ) 67,230 33,000 Calculated

Relative Brightness to

EGFP
~2.0 1.0 [1]

pKa 3.4 ~6.0 [1]

Experimental Protocols
The determination of the quantum yield and brightness of fluorescent proteins is critical for their

quantitative application in cellular imaging and drug development. The following sections detail

the methodologies for these key experiments.

Determination of Fluorescence Quantum Yield (Relative
Method)
The fluorescence quantum yield of Gamillus was determined using the relative method,

comparing its fluorescence intensity to a standard with a known quantum yield.

1. Standard Selection:

A fluorescent standard with a well-characterized quantum yield and spectral properties

overlapping with Gamillus is chosen. Fluorescein in 0.1 M NaOH (Φ = 0.95) or Rhodamine

6G in ethanol (Φ = 0.95) are common standards for green fluorescent proteins.

2. Sample Preparation:
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Solutions of both the Gamillus protein and the fluorescent standard are prepared in a

suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

A series of dilutions are made for both the sample and the standard to obtain absorbance

values in the linear range, typically below 0.1 at the excitation wavelength, to minimize inner

filter effects.

3. Absorbance Measurement:

The absorbance of each dilution of the Gamillus protein and the standard is measured at

the chosen excitation wavelength using a UV-Vis spectrophotometer.

4. Fluorescence Measurement:

The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer.

The excitation wavelength is set to be the same for both the sample and the standard.

The integrated fluorescence intensity (the area under the emission curve) is calculated for

each measurement.

5. Data Analysis:

A plot of integrated fluorescence intensity versus absorbance is generated for both Gamillus
and the standard.

The slope of the linear fit for each plot is determined.

The quantum yield of Gamillus (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)

Where:

Φ_ST is the quantum yield of the standard.

Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity

versus absorbance for Gamillus and the standard, respectively.
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η_X and η_ST are the refractive indices of the solvents used for the Gamillus and

standard solutions, respectively (if different).

Determination of Molar Extinction Coefficient and
Brightness
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a

given wavelength. Brightness is the product of the molar extinction coefficient and the quantum

yield.

1. Protein Concentration Determination:

The precise concentration of the purified Gamillus protein solution is determined using a

protein concentration assay, such as the bicinchoninic acid (BCA) assay or by measuring

absorbance at 280 nm with a calculated extinction coefficient based on the amino acid

sequence.

2. Absorbance Measurement:

The absorbance of the Gamillus solution of known concentration is measured at its

excitation maximum (504 nm) using a UV-Vis spectrophotometer.

3. Calculation of Molar Extinction Coefficient:

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law:

ε = A / (c * l)

Where:

A is the absorbance at the excitation maximum.

c is the molar concentration of the protein.

l is the path length of the cuvette (typically 1 cm).

4. Calculation of Brightness:
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The brightness is calculated as the product of the molar extinction coefficient and the

fluorescence quantum yield:

Brightness = ε × Φ

Visualizations: Signaling Pathways and
Experimental Workflows
The exceptional acid tolerance of Gamillus makes it an ideal reporter for studying processes

that occur in acidic organelles, such as autophagy-mediated degradation in lysosomes.

Chaperone-Mediated Autophagy (CMA) Signaling
Pathway
Chaperone-mediated autophagy is a selective process for the degradation of cytosolic proteins

in lysosomes. The pathway involves the recognition of a KFERQ-like motif in the substrate

protein by a chaperone complex, which then targets it to the lysosomal membrane for

translocation and degradation.
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Caption: Chaperone-Mediated Autophagy (CMA) signaling pathway.

Experimental Workflow: Monitoring CMA with a KFERQ-
Gamillus Reporter
A powerful application of Gamillus is its use in a reporter system to monitor CMA activity in

living cells. A fusion protein consisting of the KFERQ motif and Gamillus (KFERQ-Gamillus)

serves as a specific substrate for CMA.
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Experimental Workflow

Cellular Observation

Transfect cells with
KFERQ-Gamillus plasmid

Allow for protein expression
(diffuse cytosolic fluorescence)

Induce CMA
(e.g., serum starvation)

Live-cell fluorescence microscopy Diffuse Gamillus
fluorescence in cytosol

Quantify Gamillus puncta
(lysosomal accumulation)

Punctate Gamillus
fluorescence in lysosomes

Correlate puncta formation
with CMA activity

CMA-mediated
translocation

Click to download full resolution via product page

Caption: Workflow for monitoring CMA using a KFERQ-Gamillus reporter.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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